molecular formula C21H23N5O4S B11571944 N-(1-hydroxybutan-2-yl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

N-(1-hydroxybutan-2-yl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

Cat. No.: B11571944
M. Wt: 441.5 g/mol
InChI Key: FGIQGRWIZFQIRF-UHFFFAOYSA-N
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Description

N-(1-Hydroxybutan-2-yl)-2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine moiety, a hydroxybutyl group, and a methoxybenzene sulfonamide group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxybutan-2-yl)-2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxybutan-2-yl)-2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Nucleophilic Substitution Reagents: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include carbonyl derivatives, amine derivatives, and various substituted benzene sulfonamides .

Mechanism of Action

The mechanism of action of N-(1-Hydroxybutan-2-yl)-2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C21H23N5O4S/c1-4-15(12-27)25-31(28,29)19-11-14(9-10-18(19)30-3)20-22-23-21-17-8-6-5-7-16(17)13(2)24-26(20)21/h5-11,15,25,27H,4,12H2,1-3H3

InChI Key

FGIQGRWIZFQIRF-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)OC

Origin of Product

United States

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